(1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features an amino group, a methoxy-substituted phenyl ring, and a secondary alcohol, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using chiral catalysts to ensure the desired stereochemistry. For instance, the reduction of 4-methoxyphenylacetone with a chiral amine catalyst can yield the target compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve efficient and selective reduction .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-methoxyphenylacetone.
Reduction: 1-(4-methoxyphenyl)propan-2-amine.
Substitution: Various N-substituted derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds .
Biology
In biological research, this compound serves as a precursor for the synthesis of biologically active molecules. It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies .
Medicine
Pharmacologically, this compound is investigated for its potential therapeutic effects. It is a key intermediate in the synthesis of drugs targeting neurological disorders and cardiovascular diseases .
Industry
In the industrial sector, this compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group enhances its lipophilicity, facilitating its passage through biological membranes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL: The enantiomer of the target compound with different stereochemistry.
1-(4-Methoxyphenyl)propan-2-amine: Lacks the secondary alcohol group.
4-Methoxyphenylacetone: Lacks the amino group and secondary alcohol.
Uniqueness
(1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H15NO2 |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3/t7-,10+/m1/s1 |
InChI Key |
ZBXPOHJSNYWSOE-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)OC)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)N)O |
Origin of Product |
United States |
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